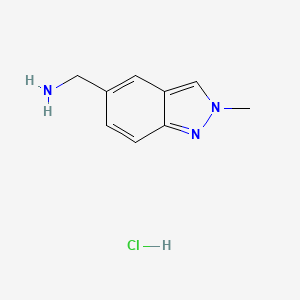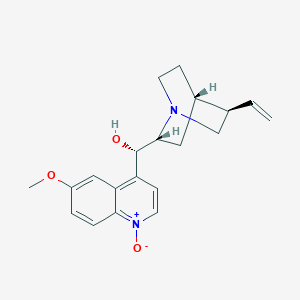
Cinchonan-9-ol, 6'-methoxy-, 1'-oxide, (9S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cinchonan-9-ol, 6’-methoxy-, 1’-oxide, (9S)- is a derivative of the cinchona alkaloids, which are naturally occurring compounds found in the bark of the cinchona tree. These alkaloids have been historically significant due to their medicinal properties, particularly in the treatment of malaria. The compound is a modified version of these alkaloids, featuring a methoxy group and an oxide group, which may alter its chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cinchonan-9-ol, 6’-methoxy-, 1’-oxide, (9S)- typically involves the modification of naturally occurring cinchona alkaloids. One common method includes the selective oxidation of the cinchona alkaloid to introduce the oxide group. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction of cinchona alkaloids followed by chemical modification. The extraction process involves the use of solvents to isolate the alkaloids from the cinchona bark, followed by purification steps such as crystallization or chromatography. The subsequent chemical modification steps are scaled up using industrial reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Cinchonan-9-ol, 6’-methoxy-, 1’-oxide, (9S)- can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while reduction can revert the compound to its hydroxyl form.
科学的研究の応用
Cinchonan-9-ol, 6’-methoxy-, 1’-oxide, (9S)- has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: Studied for its potential biological activities, including antimalarial and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of malaria and other parasitic infections.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals due to its chiral properties.
作用機序
The mechanism of action of Cinchonan-9-ol, 6’-methoxy-, 1’-oxide, (9S)- involves its interaction with biological targets such as enzymes and receptors. The methoxy and oxide groups may enhance its binding affinity and specificity towards these targets, leading to its biological effects. The exact molecular pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Cinchonan-9-ol, 6’-methoxy-: Lacks the oxide group, which may result in different chemical and biological properties.
Cinchonan-9-ol, 10,11-dihydro-6’-methoxy-: A dihydro derivative with potentially different reactivity and biological activity.
Cinchonan-6’,9-diol, 10,11-dihydro-, 1’-oxide, (9S)-: Another oxide derivative with different substitution patterns.
Uniqueness
Cinchonan-9-ol, 6’-methoxy-, 1’-oxide, (9S)- is unique due to the presence of both the methoxy and oxide groups, which may confer distinct chemical reactivity and biological activity compared to other cinchona derivatives. This uniqueness makes it valuable in various scientific and industrial applications.
特性
分子式 |
C20H24N2O3 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol |
InChI |
InChI=1S/C20H24N2O3/c1-3-13-12-21-8-6-14(13)10-19(21)20(23)16-7-9-22(24)18-5-4-15(25-2)11-17(16)18/h3-5,7,9,11,13-14,19-20,23H,1,6,8,10,12H2,2H3/t13-,14-,19+,20-/m0/s1 |
InChIキー |
GBBIANHNFAPFOH-LHHVKLHASA-N |
異性体SMILES |
COC1=CC2=C(C=C[N+](=C2C=C1)[O-])[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O |
正規SMILES |
COC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(C3CC4CCN3CC4C=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


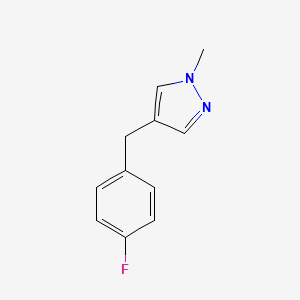
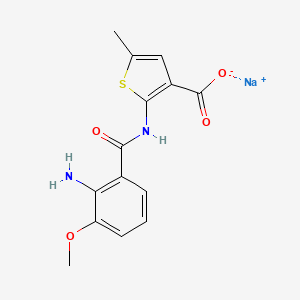
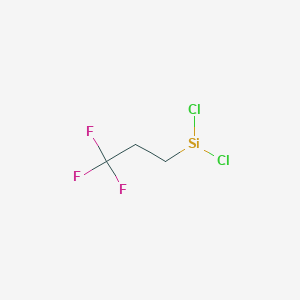
![D-Phenylalanyl-N-[(3s)-6-Carbamimidamido-1-Chloro-2-Oxohexan-3-Yl]-L-Phenylalaninamide](/img/structure/B12336198.png)
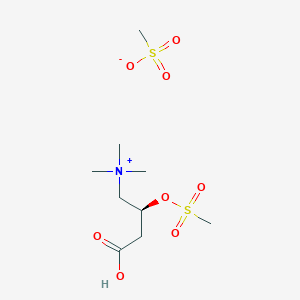
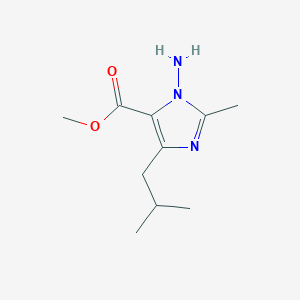
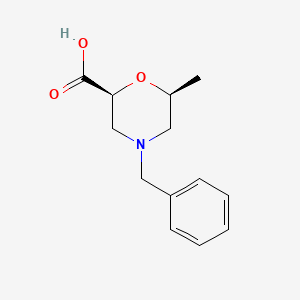
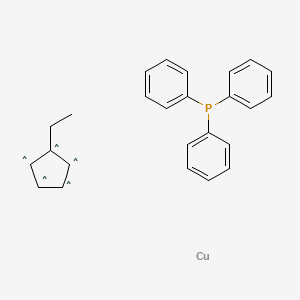
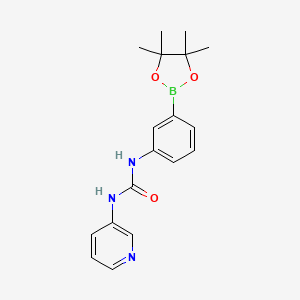
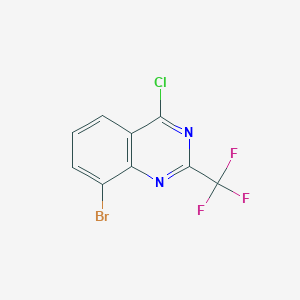
![Propanamide, N-[6,9-dihydro-9-[(2R,6S)-6-(hydroxymethyl)-4-(triphenylmethyl)-2-morpholinyl]-6-oxo-1H-purin-2-yl]-2-methyl-](/img/structure/B12336255.png)
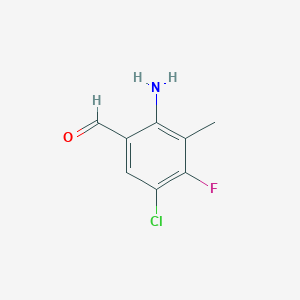
![4-[Ethoxy(fluoro)phosphoryl]oxy-2,2,6,6-tetramethyl-1-oxidopiperidine](/img/structure/B12336271.png)
